2-Fluoro-dl-phenylalanine

Description

Contextualization within Non-Natural Amino Acid Chemistry

2-Fluoro-dl-phenylalanine (B556775) belongs to a broad class of compounds known as non-natural amino acids (nnAAs) or non-proteinogenic amino acids. bitesizebio.com Unlike the 20 common amino acids that are genetically coded for protein synthesis in most living organisms, nnAAs are not typically found in natural proteins. bitesizebio.com These synthetic analogues are created through chemical synthesis or biosynthetic methods and can be designed with unique side chains, functional groups, or structural properties not present in their natural counterparts.

The introduction of nnAAs like this compound into peptides and proteins is a powerful strategy in synthetic biology and chemical biology. portlandpress.comrsc.org It allows researchers to expand the chemical diversity of proteins far beyond what nature offers. portlandpress.com This expansion enables the creation of proteins with enhanced stability, novel catalytic activities, or specific functionalities for therapeutic or diagnostic purposes. mdpi.com By incorporating nnAAs, scientists can precisely modify the chemical and physical properties of proteins to study their structure and function or to engineer new biomolecules with desired characteristics. rsc.org

Significance of Fluorinated Amino Acids in Scientific Inquiry

The strategic replacement of hydrogen with fluorine in amino acids has become a pivotal technique in medicinal chemistry and chemical biology. bohrium.comnih.gov Fluorine's unique properties—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter the physicochemical characteristics of the parent molecule. nih.govbeilstein-journals.org

Incorporating fluorinated amino acids, such as this compound, into peptides or proteins can lead to several advantageous modifications:

Enhanced Stability : The strong carbon-fluorine bond can increase the metabolic stability of peptides, making them more resistant to enzymatic degradation. mdpi.comresearchgate.net

Radiolabeling for Imaging : Radioisotopes of fluorine, particularly ¹⁸F, are widely used in Positron Emission Tomography (PET) imaging. nih.gov Amino acids labeled with ¹⁸F, such as 2-[¹⁸F]-fluorophenylalanine, are valuable tracers for imaging metabolic processes, including those in tumors. nih.govbeilstein-journals.orgresearchgate.net

The ability to fine-tune the electronic properties of an aromatic ring through fluorination allows for the systematic investigation of aromatic interactions, which are crucial for protein stability and ligand recognition. nih.gov

Overview of Stereoisomers and Their Research Implications (DL-, L-, and D-forms)

Like most amino acids, 2-fluorophenylalanine is chiral and exists as different stereoisomers. The designation DL- indicates a racemic mixture, meaning it contains equal amounts of the L- and D-enantiomers. The individual stereoisomers, 2-Fluoro-L-phenylalanine and 2-Fluoro-D-phenylalanine, often have distinct biological roles and research applications.

DL-forms : The racemic mixture, this compound, is often used in initial screening studies or as a starting material for the synthesis and separation of the individual enantiomers. chemicalbook.comacs.org For example, 4-borono-2-[¹⁸F]fluoro-D,L-phenylalanine has been synthesized from the DL-mixture for evaluation in boron neutron capture therapy. nih.gov

L-forms : The L-isomers are typically the biologically active forms that can be incorporated into proteins during ribosomal protein synthesis in engineered systems. portlandpress.com 2-Fluoro-L-phenylalanine is therefore crucial for protein engineering studies where the goal is to create modified proteins with enhanced features. nih.gov The radiolabeled version, 2-[¹⁸F]-fluoro-L-phenylalanine, is a promising agent for molecular imaging with PET. nih.govbeilstein-journals.org

D-forms : D-amino acids are not typically incorporated into proteins by natural biological machinery, which makes them resistant to degradation by proteases. This property is highly valuable in drug design. Incorporating 2-Fluoro-D-phenylalanine into synthetic peptides can enhance their stability and bioavailability, making them more effective as potential therapeutics. chemimpex.comchemimpex.com

The distinct properties of each stereoisomer underscore the importance of stereochemical control in the synthesis and application of fluorinated amino acids in advanced research.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2629-55-2 | chemicalbook.comnih.gov |

| Molecular Formula | C₉H₁₀FNO₂ | chemicalbook.comnih.gov |

| Molecular Weight | 183.18 g/mol | chemicalbook.com |

| Melting Point | 243-246 °C | chemicalbook.com |

| Boiling Point | 308.1±32.0 °C (Predicted) | chemicalbook.com |

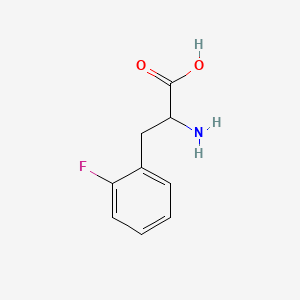

| IUPAC Name | 2-amino-3-(2-fluorophenyl)propanoic acid | nih.gov |

Table 2: Stereoisomers of 2-Fluorophenylalanine and Their Research Implications

| Stereoisomer | Key Characteristics | Primary Research Implications | Source(s) |

| This compound (Racemic Mixture) | Contains equal amounts of D- and L-enantiomers. | Starting material for synthesis; used in initial biological screening. | chemicalbook.comacs.org |

| 2-Fluoro-L-phenylalanine | Biologically recognized isomer; can be incorporated into proteins. | Protein engineering, ¹⁹F NMR studies of protein structure, PET imaging tracers. | nih.govnih.gov |

| 2-Fluoro-D-phenylalanine | Resistant to enzymatic degradation. | Development of stable peptide-based therapeutics with enhanced bioavailability. | chemimpex.comchemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(2-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCRCTMDYITATC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313097 | |

| Record name | DL-2-Fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2629-55-2, 325-69-9, 35175-89-4 | |

| Record name | DL-2-Fluorophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2629-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000325699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-3-(2-Fluorophenyl)alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002629552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035175894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-2-Fluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-3-(2-fluorophenyl)alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro Dl Phenylalanine and Its Derivatives

General Approaches for Fluorinated Phenylalanine Synthesis

A variety of synthetic strategies have been established for the preparation of fluorinated phenylalanine analogs. These methods often involve the formation of the carbon-carbon bond between the benzyl (B1604629) group and the alanine (B10760859) backbone or the introduction of the fluorine atom onto a pre-existing phenylalanine scaffold.

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and has been effectively applied to the synthesis of fluorinated phenylalanine derivatives. rsc.orgwikipedia.org This method typically involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org

A convenient and versatile approach for synthesizing fluorinated phenylalanines utilizes the Negishi cross-coupling of an aryl halide with the zinc homoenolate of a protected iodoalanine, catalyzed by a Pd(0) species. beilstein-journals.orgnih.gov For the synthesis of 2-fluorophenylalanine, this would involve the coupling of a protected (R)-iodoalanine with a 2-fluoro-substituted aryl halide. beilstein-journals.orgnih.gov This method is noted for its ability to produce a diverse range of fluorinated phenylalanine products with high enantioselectivities and in acceptable yields. beilstein-journals.orgnih.gov The general scheme for this reaction is presented below:

Reaction Scheme: Negishi Cross-Coupling for Fluorinated Phenylalanine Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

This strategy offers a direct route to the desired fluorinated amino acids, leveraging the well-established reliability of palladium-catalyzed cross-coupling reactions. beilstein-journals.orgnih.govnih.gov

Transamination Reactions

Transamination reactions provide a biochemical-inspired route to fluorinated phenylalanines. These reactions involve the transfer of an amino group from a donor molecule to a keto acid acceptor, a process analogous to biological amino acid synthesis.

One such method involves the reaction between a pyridoxamine (B1203002) analog, such as (R)- or (S)-pyridinophanes, and a fluorophenylpyruvic acid. psu.edu Specifically, the synthesis of o-, m-, or p-fluorophenylalanines can be achieved through the transamination of the corresponding fluorophenylpyruvic acids. psu.edu Another approach utilizes zinc(II) acetate-mediated transamination reactions between (R)- or (S)-(15-aminomethyl-14-hydroxy-5,5-dimethyl-2,8-dithia7pyridinophanes) and the sodium salt of o-, m-, or p-fluorophenylpyruvic acids. nih.gov While this method can produce various fluorinated phenylalanine derivatives, it has been reported to yield products with only modest enantiomeric excesses (33–66% ee). nih.gov

In some microorganisms, tyrosine is synthesized via the transamination of p-hydroxyphenylpyruvic acid. cambridge.org

Alkylation of Glycine (B1666218) Derivatives

The alkylation of glycine derivatives is a widely used method for the synthesis of α-amino acids, including fluorinated phenylalanines. This approach involves the use of a glycine enolate equivalent which is then alkylated with a suitable electrophile, such as a fluorinated benzyl halide.

A common strategy employs chiral nickel(II) complexes of Schiff's bases derived from glycine and a chiral auxiliary. beilstein-journals.orgpsu.edu The deprotonation of these complexes forms a nucleophilic glycine equivalent that can be alkylated with various fluorobenzyl chlorides. beilstein-journals.orgpsu.edu Subsequent hydrolysis of the complex releases the enantiomerically enriched fluorinated phenylalanine. beilstein-journals.orgnih.gov For instance, the alkylation of the Ni(II) complex of the Schiff's base of glycine and (S)-2-N-(N′-benzylprolyl)aminobenzophenone with 2-fluorobenzyl chloride, followed by acid hydrolysis, yields (S)-2-fluorophenylalanine. tandfonline.comresearchgate.net This method has been shown to be highly stereoselective. tandfonline.comresearchgate.net

Another variation is the alkylation of the benzophenone (B1666685) imine of glycine esters. nih.gov This method has been used to synthesize pentafluoro-ʟ-phenylalanine and 2,4-ditrifluoromethyl-ʟ-phenylalanine. nih.gov

Multi-step Organic Synthesis Pathways (e.g., from 2-amino-4-nitrotoluene)

Multi-step synthesis provides a classical yet robust approach to complex molecules like 2-fluoro-dl-phenylalanine (B556775), starting from simple, commercially available materials. A notable pathway begins with 2-amino-4-nitrotoluene.

This synthetic sequence has been utilized to prepare 2-fluoro-DL-tyrosine and 2-fluoro-4-methoxy-DL-phenylalanine. acs.org The initial steps to generate a key intermediate, 2-fluoro-4-nitrotoluene (B45272), are as follows:

Diazotization of 2-amino-4-nitrotoluene to form 2-methyl-5-nitrobenzenediazonium (B13748330) fluoroborate. acs.org

Thermal decomposition of the diazonium salt (Schiemann reaction) to yield 2-fluoro-4-nitrotoluene. acs.org

From 2-fluoro-4-nitrotoluene, the synthesis can proceed through various intermediates to ultimately introduce the alanine side chain. For example, 2-fluoro-4-nitrotoluene can be converted to 2-fluoro-4-methoxybenzyl chloride, which can then be used to alkylate diethyl α-acetamidomalonate. acs.org Subsequent hydrolysis and decarboxylation of the malonate derivative yield the final amino acid. acs.org

Enantioselective Synthesis Techniques

The biological activity of amino acids is highly dependent on their stereochemistry. Therefore, the development of enantioselective synthetic methods for producing optically pure fluorinated phenylalanines is of paramount importance.

Several of the general methods described above can be adapted for enantioselective synthesis.

Asymmetric Alkylation: As mentioned previously, the alkylation of chiral Ni(II) complexes of glycine Schiff's bases is a highly stereoselective method for preparing enantiomerically enriched fluorinated phenylalanines. tandfonline.comresearchgate.net The choice of the chiral auxiliary plays a crucial role in directing the stereochemical outcome of the alkylation reaction. tandfonline.com

Enzymatic Resolution: Lipases are commonly used for the kinetic resolution of racemic mixtures. For example, the racemic mixture of α-methyl m-fluorophenylalanine esters has been successfully resolved using Lipase L to give the (S)-amino acid in high enantiomeric excess (97.7% ee). psu.edu

Chiral Auxiliaries: The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. For instance, the alkylation of a chiral auxiliary, (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (the Schöllkopf reagent), with fluorinated benzyl bromides has been used to synthesize (R)-fluorinated phenylalanines. nih.gov

A summary of enantioselective methods is provided in the table below.

Table of Enantioselective Synthesis Techniques

| Method | Key Reagent/Step | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Asymmetric Alkylation | Chiral Ni(II) complex of glycine Schiff's base | Up to 90% | psu.edu |

| Enzymatic Resolution | Lipase L on racemic amino ester | >97% | psu.edu |

| Negishi Cross-Coupling | Protected (R)-iodoalanine with Pd(0) catalyst | High | beilstein-journals.orgnih.gov |

Radiosynthesis for Positron Emission Tomography (PET) Tracers

Fluorine-18 (B77423) (¹⁸F) is a widely used radionuclide for Positron Emission Tomography (PET), a powerful molecular imaging technique. thieme.dethieme.de 2-[¹⁸F]Fluorophenylalanine has emerged as a promising PET tracer for applications in oncology and neuro-imaging. thieme.dethieme.dethieme-connect.com The synthesis of this radiotracer requires efficient methods for incorporating the short-lived ¹⁸F isotope.

A common approach for the radiosynthesis of 2-[¹⁸F]fluorophenylalanine is through nucleophilic ¹⁸F-fluorination. thieme-connect.com One efficient method involves the copper-mediated radiofluorination of an easily accessible iodonium (B1229267) salt precursor. thieme-connect.comresearchgate.net This reaction can be performed under "low base" or "minimalist" conditions to produce 2-[¹⁸F]FPhe. thieme-connect.comresearchgate.net Careful control of the reaction conditions is crucial to suppress racemization. thieme-connect.com

Another reported three-step synthesis starts with the [¹⁸F]-fluoride exchange on a suitable precursor. beilstein-journals.orgnih.gov This is followed by decarbonylation and subsequent removal of protecting groups to yield the desired 2-[¹⁸F]FPhe. beilstein-journals.orgnih.gov An alternative enantiospecific synthesis involves the isotopic exchange of a non-radioactive precursor with [¹⁸F]fluoride, followed by the removal of an activating formyl group and hydrolysis of protecting groups. nih.gov This method has been carried out using both conventional and microwave heating, with conventional heating providing slightly higher radiochemical yields (43%). nih.gov

The development of these radiosynthetic routes is critical for making 2-[¹⁸F]fluorophenylalanine readily available for preclinical and clinical PET studies. thieme-connect.comresearchgate.net

Direct Fluorination Methods (e.g., with [¹⁸F]AcOF or [¹⁸F]F₂)

Direct electrophilic fluorination of phenylalanine precursors represents a straightforward approach for the synthesis of this compound. This method typically involves the reaction of an activated precursor with a source of electrophilic fluorine. For instance, the direct fluorination of 4-borono-d,l-phenylalanine (BPA) using reagents like [¹⁸F]acetyl hypofluorite (B1221730) ([¹⁸F]AcOF) or elemental fluorine ([¹⁸F]F₂) has been reported to produce 4-borono-2-[¹⁸F]fluoro-d,l-phenylalanine. isnct.net This reaction is generally followed by purification using high-performance liquid chromatography (HPLC) to isolate the desired product. isnct.net Radiochemical yields for this method are typically in the range of 25–35%, with high radiochemical purity exceeding 99%. isnct.net

The choice of fluorinating agent can influence the reaction outcome. For example, direct radiofluorination of L-phenylalanine with either [¹⁸F]F₂ or [¹⁸F]AcOF has been shown to produce a mixture of 2-[¹⁸F]-, 3-[¹⁸F]-, and 4-[¹⁸F]fluorophenylalanine isomers. researchgate.net

Nucleophilic Fluorination of Precursors

Nucleophilic fluorination offers an alternative and often more controlled method for the synthesis of this compound. This approach involves the displacement of a leaving group on a suitable precursor with a fluoride (B91410) ion. A notable example is the synthesis of 2-[¹⁸F]Fluorophenylalanine (2-[¹⁸F]FPhe) from an iodonium salt precursor through a copper-mediated radiofluorination process. thieme-connect.com This method has been shown to be efficient, proceeding under both 'low base' and 'minimalist' conditions. thieme-connect.comresearchgate.net

The development of new ¹⁸F-labeling methodologies, including metal-catalyzed radiofluorination, has expanded the scope of nucleophilic fluorination for synthesizing radiolabeled amino acids. mdpi.com Traditional methods often involved multi-step syntheses with low yields, but these newer approaches offer more direct and efficient routes. mdpi.com For instance, a three-step nucleophilic synthesis starting from [¹⁸F]fluoride has been described for producing 2-[¹⁸F]fluoro-L-phenylalanine. electronicsandbooks.com

Copper-Mediated Radiofluorination of Aryl Pinacolboronate Esters

A significant advancement in nucleophilic radiofluorination is the copper-mediated reaction of aryl pinacolboronate esters. This method has emerged as a promising strategy for the direct introduction of nucleophilic [¹⁸F]fluoride into non-activated aromatic rings. researchgate.netdntb.gov.ua The reaction typically utilizes a copper catalyst, such as a copper triflate pyridine (B92270) complex, to facilitate the fluorination of the aryl boronic ester precursor. researchgate.netresearchgate.net

This protocol has been successfully applied to the synthesis of various ¹⁸F-labeled radiotracers, demonstrating its versatility. researchgate.netrsc.org The efficiency of the fluorination process can be influenced by factors such as the choice of phase-transfer catalyst and the base used to generate the reactive [¹⁸F]fluoride species. researchgate.net Researchers have developed simplified procedures, for instance, by trapping aqueous [¹⁸F]fluoride on a weak anion-exchange resin and eluting it with a pyridinium (B92312) sulfonate, which can then be used directly in the copper-catalyzed reaction. researchgate.net This approach avoids the need for conventional azeotropic drying steps, making it more amenable to implementation on automated synthesis modules. researchgate.net

Isotope Exchange Reactions

Isotope exchange provides another route for the preparation of radiolabeled 2-fluorophenylalanine. This method involves the exchange of a non-radioactive fluorine atom in the molecule with a radioactive isotope, such as ¹⁸F. A three-step nucleophilic synthesis has been developed where the key step is the ¹⁸F-fluorination of a precursor via isotopic exchange. electronicsandbooks.comnih.gov This is followed by the removal of an activating group and subsequent hydrolysis of protecting groups. electronicsandbooks.comnih.gov

This method has been carried out using both conventional and microwave heating. electronicsandbooks.comnih.gov Conventional heating has been reported to yield the desired 2-[¹⁸F]Fphe in 43% radiochemical yield, while microwave-assisted heating resulted in a 34% yield. electronicsandbooks.comnih.gov Despite the lower yield, microwave heating significantly reduces the total preparation time. electronicsandbooks.com The enantiomeric purity of the final product under optimized conditions can be high, reaching ≥94%. nih.gov

Peptide Synthesis Integration

The unique properties conferred by the fluorine atom make this compound a valuable building block for modifying peptides. Its incorporation can enhance metabolic stability, alter conformation, and serve as a probe for studying peptide-protein interactions. nih.gov

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Protected Derivatives

The integration of this compound into peptides is readily achieved using solid-phase peptide synthesis (SPPS). chemimpex.com For this purpose, the amino acid is typically used in its N-α-Fmoc (9-fluorenylmethyloxycarbonyl) protected form. The Fmoc group is a base-labile protecting group that allows for the stepwise assembly of the peptide chain on a solid support under mild conditions. rsc.org

The general SPPS process involves anchoring the C-terminal amino acid to a resin, followed by cycles of deprotection of the N-α-amino group and coupling of the next Fmoc-protected amino acid. peptide.com Fmoc-protected 2-fluorophenylalanine derivatives are commercially available and can be seamlessly incorporated into standard SPPS protocols. chemimpex.com For instance, a one-pot double alkylation of a chiral auxiliary with a fluorinated benzyl iodide has been used to synthesize the N-protected 2-fluorophenylalanine derivative in quantitative yield. nih.gov

Incorporation into Bioactive Peptides

The incorporation of this compound into bioactive peptides can significantly impact their biological properties. The introduction of fluorine can increase the catabolic stability of therapeutic peptides and peptide-based vaccines. nih.gov For example, while direct incorporation of 2-fluorophenylalanine into the lipopeptides iturin and fengycin (B216660) by Bacillus sp. CS93 was not detected in one study, other fluorinated amino acids like 3-fluorotyrosine were successfully incorporated. worktribe.comucd.ie This highlights the potential for creating novel bioactive peptides with altered properties through the site-specific incorporation of fluorinated amino acids.

The use of fluorinated amino acids can modulate a peptide's hydrophobicity, conformation, and binding affinity to its target. nih.gov These modifications can lead to the development of new therapeutic agents with improved efficacy and pharmacokinetic profiles.

Molecular and Cellular Mechanisms of 2 Fluoro Dl Phenylalanine and Analogs

Cellular Transport Systems

The entry of 2-Fluoro-dl-phenylalanine (B556775) and its analogs into cells is largely mediated by specific amino acid transporters. The L-type Amino Acid Transporter 1 (LAT1) plays a pivotal role in this process.

L-type Amino Acid Transporter (LAT1) Affinity and Selectivity

LAT1, a transporter for large neutral amino acids, demonstrates a significant affinity for phenylalanine and its derivatives. thno.orgnih.gov Research has shown that fluorinated phenylalanine analogs, including this compound, are recognized and transported by LAT1. nih.govresearchgate.net The affinity of these compounds for LAT1 can be influenced by the position of the fluorine atom on the phenyl ring. For instance, 2-[18F]-2-fluoroethyl-l-phenylalanine (2-[18F]FELP) has demonstrated a high affinity for LAT1, even greater than that of the clinically used PET tracer O-(2-[18F]fluoroethyl)-l-tyrosine ([18F]FET). nih.govresearchgate.net

Inhibition studies have further illuminated the selectivity of these compounds for LAT1. The uptake of 2-[18F]FELP in F98 glioblastoma cells was significantly reduced in the presence of a selective LAT1 inhibitor, JPH203, indicating that its transport is predominantly mediated by LAT1. nih.govresearchgate.net This high selectivity is a crucial characteristic for potential applications in medical imaging, as it can lead to more precise targeting of tissues with upregulated LAT1 expression, such as tumors. thno.org

| Compound | Ki value (µM) | Cell Line | Reference |

| 2-FELP | 8.72 - 16.36 | F98 GB | thno.org |

| [18F]FET | 312.9 ± 25.6 | F98 GB | researchgate.net |

| Phenylalanine | 14.2 | Not Specified | thno.org |

| 2-Iodo-l-phenylalanine | Not Specified | Not Specified | researchgate.net |

This table presents the inhibitor constant (Ki) values, which indicate the affinity of various compounds for the LAT1 transporter. A lower Ki value signifies a higher affinity.

Stereospecificity in Cellular Uptake and Transport

The cellular uptake and transport of amino acids and their analogs are often stereospecific, meaning that the different stereoisomers (L- and D-enantiomers) are treated differently by the transport systems. snmjournals.org In the context of fluorinated phenylalanine analogs, studies have consistently shown that the L-enantiomers have a higher affinity for the LAT1 transporter compared to their D-enantiomer counterparts. nih.govd-nb.info This preference for the L-isomer is a general characteristic of the LAT1 transporter. d-nb.info

While the affinity for LAT1 is stereoselective, the actual transport rate (Vmax) may not show the same degree of stereoselectivity. d-nb.info This suggests that while the transporter binds the L-isomer more readily, both enantiomers may be transported at similar rates once bound. The evaluation of stereospecificity is critical in the development of amino acid-based tracers and drugs, as it can significantly impact their efficacy and specificity. nih.govresearchgate.net

Sodium-Independence of Cellular Uptake

The L-type amino acid transport system, including LAT1, is characterized by its sodium- and pH-independent mechanism. nih.govd-nb.info This means that the transport of its substrates, such as this compound, across the cell membrane does not require the co-transport of sodium ions. This is a key distinguishing feature from other amino acid transport systems like system A and system ASC, which are sodium-dependent. nih.gov

Experiments have confirmed the sodium-independent uptake of fluorinated phenylalanine analogs. For example, the uptake of 2-[18F]FELP was not affected by the absence of sodium in the buffer, further supporting its transport via the LAT1 system. researchgate.net This characteristic is significant as it implies that the uptake of these compounds is not directly dependent on the electrochemical sodium gradient across the cell membrane.

Metabolic Fates and Biotransformation Pathways

Once inside the cell, this compound and its analogs can undergo various metabolic processes. Their metabolic stability and potential for incorporation into biological pathways are key determinants of their ultimate fate.

Metabolic Stability Profiles

The metabolic stability of a compound refers to its resistance to being broken down by enzymes. A higher metabolic stability can lead to a longer half-life in the body, which can be advantageous for therapeutic or diagnostic agents. The introduction of a fluorine atom into the phenylalanine molecule can influence its metabolic stability.

Computational studies have been used to predict the metabolic stability of various compounds. While specific data for this compound is not extensively detailed in the provided context, related studies on other fluorinated and modified phenylalanine derivatives suggest that such modifications can indeed enhance metabolic stability. semanticscholar.orgacs.org For example, certain structural modifications to phenylalanine analogs have been shown to increase their half-life significantly. acs.org In vivo studies with some radiolabeled phenylalanine analogs have demonstrated excellent metabolic stability, with a high percentage of the parent compound remaining in the plasma and brain after administration. researchgate.net

Enzymatic Conversion to Tyrosine Analogs (e.g., by Phenylalanine 4-monooxygenase)

The metabolic fate of this compound can involve enzymatic conversion to tyrosine analogs, a process primarily mediated by the enzyme phenylalanine 4-monooxygenase (PAH), also known as phenylalanine-4-hydroxylase. nih.govwikipedia.org This enzyme is responsible for the hydroxylation of phenylalanine to tyrosine in vivo. wikipedia.org

Research has shown that derivatives of 2-fluorophenylalanine can serve as substrates for this enzyme. For instance, in studies involving 4-borono-2-[18F]-fluoro-L-phenylalanine (18F-FBPA), it has been observed that phenylalanine 4-monooxygenase present in the liver can convert this compound into 2-[18F]-fluoro-L-tyrosine. nih.gov This resulting fluorinated tyrosine analog can then be incorporated into plasma proteins. nih.gov

The transport of L-[2-18F]fluorophenylalanine across the blood-brain barrier is mediated by the large neutral amino acid (NAA) transport system, and its transport rate is nearly identical to that of L-phenylalanine, indicating its recognition by biological systems. nih.gov While direct studies on the complete metabolic pathway of this compound are ongoing, the evidence strongly suggests that it can be processed by PAH, leading to the formation of fluorinated tyrosine analogs. This conversion highlights a key molecular mechanism by which this non-canonical amino acid can be integrated into metabolic pathways.

Interactions with Biological Macromolecules

The incorporation of this compound into peptides and proteins can significantly influence their structure, stability, and interactions with other biological macromolecules. These effects stem from the unique physicochemical properties of the fluorine atom.

The substitution of phenylalanine with 2-fluorophenylalanine can induce subtle yet significant changes in protein structure and conformation. The introduction of the highly electronegative fluorine atom can alter local electronic environments and intermolecular interactions. beilstein-journals.org While fluorine is similar in size to hydrogen, its presence can affect bond lengths and van der Waals radii, potentially leading to the formation of additional hydrogen bonds that influence local protein conformations. frontiersin.org

| Protein | Method of Structural Analysis | Observed Effect of 2-Fluorophenylalanine Incorporation |

| Cold shock protein B (BsCspB) | X-ray Crystallography | Minimal structural perturbations, high degree of isomorphism with wild-type. mdpi.com |

| Elastin-like polypeptides (ELPs) | Rheological Characterization | Affects secondary structure and transition temperature. acs.org |

The incorporation of 2-fluorophenylalanine can have varied effects on protein stability, either enhancing or decreasing it depending on the specific protein and the location of the substitution. oup.com The increased hydrophobicity of fluorinated amino acids can contribute to tighter packing of the protein core, potentially leading to enhanced thermal stability. beilstein-journals.org

In the case of PvuII endonuclease, the incorporation of ortho-fluorophenylalanine (2-fluorophenylalanine) led to a decrease in both activity and stability. oup.com Conversely, studies on other proteins have shown that fluorination can enhance resistance to denaturation by chaotropic agents and increase thermal stability. fu-berlin.de For example, the global substitution of leucine (B10760876) with 5,5,5-trifluoroleucine in the GCN4-p1 coiled-coil protein resulted in a significant increase in thermal stability, with a melting temperature increase of 13°C. mdpi.com

Research on Cold shock protein B (BsCspB) revealed that monofluorination of phenylalanine at the ortho, meta, or para positions did not cause a significant variation in thermostability. The melting temperatures of the fluorinated variants were very close to that of the wild-type protein. mdpi.com This highlights the context-dependent nature of fluorine's influence on protein stability. Furthermore, the introduction of fluorinated amino acids has been shown to increase resistance to proteolytic degradation, thereby enhancing the catabolic resistance of proteins. beilstein-journals.org

| Protein | Effect of 2-Fluorophenylalanine Incorporation on Stability |

| PvuII endonuclease | Decrease in stability. oup.com |

| Cold shock protein B (BsCspB) | No significant variation in thermostability (melting temperature). mdpi.com |

The substitution of phenylalanine with 2-fluorophenylalanine can modulate the binding affinity and specificity of protein-protein and protein-ligand interactions. nih.gov The altered electrostatic properties of the fluorinated aromatic ring can influence key interactions at binding interfaces, such as cation-π interactions. nih.gov

A study on the interaction between the T-cell receptor (TCR) and a fluorinated antigenic peptide demonstrated that fluorination can selectively modulate binding affinity. researchgate.net Specifically, the introduction of a fluorine atom at different positions on the phenylalanine ring resulted in either enhanced or weakened TCR binding. researchgate.net For example, fluorination at the meta-position of a phenylalanine in the Tax peptide resulted in a nearly 2-fold stronger binding affinity to the A6 TCR. researchgate.net

Similarly, the binding of fluorinated α-factor analogs to the Ste2p receptor in yeast showed a correlation between the degree of fluorination and binding affinity. acs.org Increasing the number of fluorine atoms on the phenylalanine ring led to a decrease in binding affinity, suggesting that the cation-π contribution to the interaction was being altered. acs.org These findings illustrate that the incorporation of 2-fluorophenylalanine can be a powerful tool for fine-tuning the interactions of proteins with their binding partners.

| Interacting Molecules | Effect of 2-Fluorophenylalanine on Interaction |

| T-cell receptor and antigenic peptide | Selectively modulates binding affinity (can enhance or weaken). researchgate.net |

| α-factor and Ste2p receptor | Decreases binding affinity with increased fluorination. acs.org |

Enzyme Inhibition and Activity Modulation

This compound and its analogs have been identified as potential enzyme inhibitors. beilstein-journals.org Their structural similarity to the natural amino acid phenylalanine allows them to bind to the active sites of certain enzymes, but the presence of the fluorine atom can prevent the catalytic reaction from proceeding, leading to inhibition.

A notable example is the inhibition of phenylalanine ammonia-lyase (PAL). Studies have shown that ortho-fluorophenylalanine acts as a competitive inhibitor of this enzyme. cdnsciencepub.com This means that it competes with the natural substrate, phenylalanine, for binding to the active site. The in vitro activity of PAL was effectively inhibited by ortho-fluorophenylalanine. cdnsciencepub.com This inhibitory action can have downstream effects on metabolic pathways that depend on PAL activity. cdnsciencepub.com

The ability of fluorinated phenylalanines to act as enzyme inhibitors makes them valuable tools for studying enzyme mechanisms and for the development of therapeutic agents that target specific enzymatic pathways. beilstein-journals.org

| Enzyme | Type of Inhibition by 2-Fluorophenylalanine |

| Phenylalanine ammonia-lyase (PAL) | Competitive inhibition. cdnsciencepub.com |

Alteration of Enzymatic Activity due to Fluorination

The introduction of fluorine into the structure of phenylalanine can significantly modify its interaction with enzymes, leading to altered enzymatic activity. This alteration stems from the unique physicochemical properties of fluorine, including its high electronegativity, small size (mimicking hydrogen), and the strength of the carbon-fluorine bond. nih.gov These properties can influence protein folding, stability, and the critical interactions within an enzyme's active site or allosteric sites. nih.govd-nb.info The incorporation of fluorinated phenylalanine analogs into proteins serves as a powerful tool for investigating enzyme kinetics, protein-protein interactions, and for the development of enzyme inhibitors. nih.govwalshmedicalmedia.com

Research has demonstrated that the position of fluorine on the phenyl ring is a critical determinant of the resulting effect on enzyme activity. The differential effects of various fluorophenylalanine (FPhe) isomers have been observed across several enzyme systems.

A notable example is the study of PvuII endonuclease, where the incorporation of FPhe analogues has been used to illustrate the distinct effects on both the stability and activity of the enzyme. walshmedicalmedia.com When 3-fluorophenylalanine (3-FPhe) was incorporated, the resulting enzyme exhibited stability comparable to the wild type but with a twofold increase in catalytic activity. walshmedicalmedia.com In contrast, the incorporation of 2-fluorophenylalanine and 4-fluorophenylalanine resulted in poor incorporation, decreased enzyme stability, and reduced activity. walshmedicalmedia.com

Similarly, studies on the cyanobacterium Synechocystis sp. 29108 have shown that its 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase is sensitive to inhibition by both 2-fluorophenylalanine and 4-fluorophenylalanine. anl.gov This inhibition of a key enzyme in the aromatic amino acid biosynthetic pathway leads to growth inhibition of the organism. anl.gov

The strategic placement of fluorinated phenylalanine has also been explored in the design of highly specific enzyme inhibitors. In the context of the proteasome, a multi-catalytic enzyme complex, incorporating fluorinated phenylalanines into peptide-based inhibitors has been shown to have a profound effect on their potency and selectivity for the different catalytic subunits (β1, β2, and β5). nih.gov

The following tables summarize research findings on the alteration of activity in specific enzymes upon interaction with fluorinated phenylalanine analogs.

Research Findings on Enzyme Activity Modulation by Fluorophenylalanine Analogs

| Fluorophenylalanine Analog | Effect on Enzyme Stability | Effect on Enzymatic Activity | Reference |

|---|---|---|---|

| 2-Fluorophenylalanine | Decreased | Decreased | walshmedicalmedia.com |

| 3-Fluorophenylalanine | Similar to Wild Type | Two-fold Increase | walshmedicalmedia.com |

| 4-Fluorophenylalanine | Decreased | Decreased | walshmedicalmedia.com |

| Enzyme | Fluorophenylalanine Analog | Observed Effect | Organism/System | Reference |

|---|---|---|---|---|

| DAHP Synthase | 2-Fluorophenylalanine | Inhibition | Synechocystis sp. 29108 | anl.gov |

| DAHP Synthase | 4-Fluorophenylalanine | Inhibition | Synechocystis sp. 29108 | anl.gov |

| Proteasome (β5 subunit) | Fluorinated Phenylalanines in Peptide Epoxyketone Inhibitors | Increased inhibitor potency and specificity | In vitro | nih.gov |

| Phenylalanine Hydroxylase | p-Fluorophenylalanine | Loss of negative cooperativity | In vitro | alljournals.cn |

Structure Activity Relationship Sar Studies

Influence of Fluorine Position on Biological Activity

The specific placement of a fluorine atom on the phenyl ring of phenylalanine—creating ortho-, meta-, or para-isomers—results in distinct biological activity profiles. This positional isomerism is a key determinant of the compound's efficacy and inhibitory action. sci-hub.ru

Positional Isomerism (ortho-, meta-, para-fluorination)

The biological impact of fluorophenylalanines is highly dependent on the location of the fluorine atom. For instance, in studies on the enzyme phenylalanine ammonia-lyase (PAL), the inhibitory effects of the isomers vary significantly. cdnsciencepub.comresearchgate.net Similarly, when incorporated into peptides, the position of fluorine dictates the resulting biological activity. For example, a peptide from the thrombin receptor, SFLLRNP, showed enhanced platelet aggregation activity when 4-fluorophenylalanine (para-fluoro) was substituted for the original phenylalanine. sci-hub.ru In contrast, substitutions with 2-fluorophenylalanine (ortho-fluoro) or 3-fluorophenylalanine (meta-fluoro) led to diminished activity. sci-hub.ru

Effects on Inhibitory Activity and Efficacy

The positional isomerism of fluorine directly translates to differences in inhibitory activity. In in vitro studies of phenylalanine ammonia-lyase, the para- and ortho-fluorophenylalanines inhibited the enzyme equally well, while the meta-isomer was a more potent inhibitor. cdnsciencepub.com However, in a different context, the para-isomer of DL-fluorophenylalanine was found to be specific for enhancing the elongation of Avena apical coleoptile segments, while the ortho-isomer was significantly less effective, and the meta-isomer had no effect. cdnsciencepub.com

This differential activity is also observed in more complex biological systems. In studies with PvuII endonuclease, incorporation of 3-fluorophenylalanine resulted in a twofold increase in enzyme activity, whereas 2-fluoro and 4-fluoro substitutions led to decreased stability and activity. walshmedicalmedia.com These findings underscore that the biological consequences of fluorination are not uniform and are highly dependent on the specific isomer used and the biological system being studied. walshmedicalmedia.com

Table 1: Comparative Inhibitory Effects of Fluorophenylalanine Isomers on Phenylalanine Ammonia-Lyase (PAL)

| Isomer | In Vitro PAL Inhibition | Effect on Coleoptile Elongation |

|---|---|---|

| 2-Fluoro-dl-phenylalanine (B556775) (ortho) | Equal to para-isomer | Less than 1/3 as effective as para-isomer |

| 3-Fluoro-dl-phenylalanine (meta) | Strongest inhibitor | No effect |

| 4-Fluoro-dl-phenylalanine (para) | Equal to ortho-isomer | Specific for enhancement |

Data sourced from studies on Avena coleoptile segments and extracted PAL. cdnsciencepub.com

Steric and Electronic Effects of Fluorination

Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—introduce significant steric and electronic changes to the phenylalanine molecule. beilstein-journals.orgwalshmedicalmedia.com These alterations can modulate fundamental chemical properties and influence how the amino acid interacts with its biological partners. beilstein-journals.orgnih.gov

Modulation of Acidity, Basicity, and Hydrophobicity

The introduction of fluorine into phenylalanine can alter its acidity, basicity, and hydrophobicity. beilstein-journals.orgnih.gov Fluorine is highly electronegative and acts as a strong electron-withdrawing group, which can decrease the pKa of nearby functional groups. fu-berlin.demdpi.com For example, fluorination of the phenyl ring reduces the electron density of the π-system, which can suppress critical aromatic interactions. mpg.de This effect on the electronic properties of the aromatic ring is a key factor in altering binding affinities. nih.govacs.org

Furthermore, fluorination can increase the hydrophobicity of the amino acid side chain. walshmedicalmedia.com This increased hydrophobicity can lead to enhanced affinity for certain receptors, as seen with the incorporation of 2,3-difluoro-L-phenylalanine into peptides derived from the Wilms Tumor protein. walshmedicalmedia.com The unique combination of fluorine's properties allows it to sometimes mimic other functional groups, such as the hydroxyl group, thereby influencing interactions within biological systems. mdpi.com

Conformational Changes in Associated Biomolecules

When incorporated into peptides and proteins, fluorinated phenylalanines can induce conformational changes that affect the structure and function of these biomolecules. ontosight.ainih.gov The introduction of fluorine can alter protein structure and dynamics, leading to changes in affinity for enzymes or receptors. ontosight.ai For example, the incorporation of fluorinated phenylalanine analogues has been used to study conformational heterogeneity in proteins. ontosight.ai

These conformational effects can be subtle, sometimes involving minor movements to accommodate the new chemical environment. nih.gov However, even small changes can have significant consequences for biological activity. For instance, in the context of protein folding, the substitution of phenylalanine with its fluorinated counterparts can impact the stability and aggregation properties of proteins. mpg.de The ability of fluorine to influence peptide and protein conformation is a powerful tool for engineering biomolecules with desired properties. fu-berlin.de

Table 2: Physicochemical Effects of Phenylalanine Fluorination

| Property | Effect of Fluorination | Biological Implication |

|---|---|---|

| Acidity/Basicity | Alters pKa of nearby functional groups due to inductive effects. fu-berlin.de | Can change ionization state and electrostatic interactions at physiological pH. mdpi.com |

| Hydrophobicity | Generally increases hydrophobicity. walshmedicalmedia.com | Can enhance binding to hydrophobic pockets in receptors and enzymes. walshmedicalmedia.com |

| Electronic Profile | Reduces π-electron density of the aromatic ring. mpg.de | Modulates cation-π interactions and other aromatic interactions. mpg.denih.gov |

| Conformation | Can induce changes in peptide backbone and side-chain orientation. ontosight.ainih.gov | Affects protein folding, stability, and binding affinity. fu-berlin.dempg.de |

Side-Chain Modifications and Peptide Properties

Modifying the side chain of phenylalanine with fluorine atoms is a key strategy for altering the properties of peptides. The number and position of fluorine atoms can significantly affect peptide stability, binding affinity, and proteolytic resistance. nih.gov

The incorporation of fluorinated phenylalanine can lead to peptides with enhanced catabolic stability. nih.gov However, this is not always the case, as some studies have shown that peptides containing p-fluorophenylalanine can be more susceptible to protease digestion. nih.govresearchgate.net This is likely because the fluorinated side chain can still fit effectively into the binding pockets of proteases that recognize natural phenylalanine. nih.gov

The effects of side-chain fluorination are also evident in peptide-receptor interactions. Progressive fluorination of the phenylalanine ring in an α-factor analogue resulted in a linear increase in the dissociation constant (Kd), indicating weaker binding. nih.govacs.org This suggests that the electronic effects of fluorine, which reduce the ring's ability to participate in cation-π interactions, are a dominant factor. nih.govacs.org The strategic placement of fluorine provides a method to fine-tune peptide properties for various therapeutic and research applications. nih.gov

Impact on Peptide Stability and Bioavailability

The incorporation of fluorinated amino acids is a recognized strategy for enhancing the stability of peptides. umich.edu The position and number of fluorine atoms on the phenylalanine ring are crucial determinants of the resulting peptide's structural and functional characteristics. nih.gov Introducing fluorine into phenylalanine can alter properties such as hydrophobicity, acidity, and conformation, which in turn can influence the bioavailability of the peptide analogue. nih.gov

Fluorination is known to increase the catabolic stability of therapeutic proteins and peptide-based vaccines, potentially leading to an extended shelf life. nih.gov This enhanced stability can stem from the altered interactions between the fluorinated amino acid and its environment, including membrane-protein interactions. nih.gov While many studies focus on polyfluorinated or para-substituted phenylalanine, the principles extend to ortho-substituted versions like 2-fluorophenylalanine. The strategic placement of fluorine can lead to peptides with improved pharmacokinetic profiles, although the effects are not always predictable and can be context-dependent. researchgate.netmdpi.com For instance, while fluorination is often pursued to increase resistance to enzymatic degradation, some substitutions, particularly with aromatic fluorinated side chains, have been shown to paradoxically increase susceptibility to certain proteases. researchgate.netnih.gov

Research has demonstrated that selective fluorination can enhance the proteolytic stability of peptides. umich.edu However, the presence of aromatic fluorinated side chains, such as in fluorophenylalanine, does not always confer greater proteolytic stability and can sometimes lead to increased susceptibility to protease digestion. nih.gov This is attributed to the possibility that the fluorinated side chain can still fit effectively within the binding pockets of proteases that recognize natural phenylalanine. researchgate.net

Effects on Receptor-Ligand Binding Affinity

The substitution of phenylalanine with its fluorinated counterparts can significantly alter the binding affinity of a peptide ligand for its receptor. This is often due to changes in electronic properties that affect non-covalent interactions within the binding pocket. A key interaction that can be modulated by fluorination is the cation-π interaction, where a positively charged group on the receptor interacts with the electron-rich aromatic ring of the ligand.

A study on the binding of α-factor peptide analogues to the G protein-coupled receptor Ste2p in Saccharomyces cerevisiae provides insight into these effects. In this study, phenylalanine at position 13 of the α-factor was replaced with various fluorinated analogues, and their binding affinities were determined. The introduction of fluorine atoms into the phenylalanine ring systematically decreases the cation-π binding energy. nih.govacs.org

The table below summarizes the findings on the effect of fluorinated phenylalanine substitutions on the binding affinity of α-factor analogues to the Ste2p receptor.

| α-Factor Analogue (Substitution at Position 13) | Cation-π Binding Energy (kcal/mol) | Average Kd (nM) |

|---|---|---|

| Phenylalanine | 27.1 | 20.4 ± 4.4 |

| 3-Fluorophenylalanine | 22.0 | 31.4 ± 7.3 |

| 4-Fluorophenylalanine | 21.8 | 32.0 ± 5.0 |

| 3,4-Difluorophenylalanine | 17.0 | 63.1 ± 13.9 |

| Pentafluorophenylalanine | 12.1 | 200.0 ± 48.0 |

Data sourced from studies on α-factor analogues binding to the Ste2p receptor. nih.govacs.org

Correlation with Antimicrobial Activity and Proteolytic Stability

The incorporation of non-genetically encoded amino acids, including 2-fluorophenylalanine, is a strategy employed in the development of novel antimicrobial peptides. google.com Fluorination can enhance the biological activity and proteolytic stability of these peptides, which are often limited by their susceptibility to degradation by proteases. umich.eduresearchgate.net

In the context of antimicrobial peptides (AMPs), modifications that stabilize the peptide structure and protect it from proteolytic cleavage are highly desirable. For example, in structure-activity relationship studies of the antimicrobial peptide apidaecin (B1169063), various modifications were tested to improve its properties. While this specific study focused on p-fluorophenylalanine, it highlights the general approach of using fluorinated amino acids to potentially enhance proteolytic stability and maintain or improve antimicrobial activity. nih.gov The C-terminus of apidaecin is crucial for its activity and is also a primary site for proteolytic attack. nih.gov

However, the relationship between fluorination and proteolytic stability is complex. While fluorination of aliphatic side chains often leads to increased stability, the effect of fluorinating aromatic side chains is less predictable. researchgate.netnih.gov For instance, the replacement of phenylalanine with p-fluorophenylalanine in some peptides has been shown to increase their susceptibility to protease digestion, rather than providing resistance. researchgate.netnih.gov This is because the fluorinated analogue may still be recognized and accommodated by the active site of the protease. researchgate.net Despite this, the introduction of halogens like fluorine remains a key strategy in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties of peptide-based drugs. researchgate.net

The table below presents data on the antimicrobial activity of apidaecin (Api-137) and a modified analogue, illustrating the type of data generated in such studies.

| Compound | Modification | MIC (μg/mL) vs. E. coli |

|---|---|---|

| Api-137 (Parent Peptide) | - | 0.5 |

| Compound 29 | l-p-fluorophenylalanine at pos. 7 and other modifications | 1 |

Data derived from a study on apidaecin derivatives. nih.gov

Applications in Advanced Biomedical Research

Molecular Imaging and Diagnostics

The ability to incorporate a fluorine isotope, particularly Fluorine-18 (B77423) (¹⁸F), into the 2-Fluoro-dl-phenylalanine (B556775) molecule without drastically altering its biological behavior has been a significant driver of its application in molecular imaging. This has been most prominently explored in the development of radiotracers for Positron Emission Tomography (PET), a powerful non-invasive imaging technique.

Positron Emission Tomography (PET) Radiotracer Development

Radiolabeled amino acids are crucial for PET imaging in oncology because tumor cells often exhibit increased amino acid metabolism to support their rapid growth and proliferation. nih.gov Analogs of phenylalanine, such as fluorinated versions, are transported into cells primarily by L-type amino acid transporters (LAT), which are frequently overexpressed in various cancers. nih.govresearchgate.net This overexpression forms the biological basis for using ¹⁸F-labeled 2-fluoro-phenylalanine derivatives as tumor-specific imaging agents. The development of these radiotracers, such as 4-borono-2-[¹⁸F]fluoro-L-phenylalanine ([¹⁸F]FBPA), has been a significant area of research for over two decades. nih.govnih.gov

Fluorinated phenylalanine analogs have demonstrated significant potential in the imaging of aggressive cancers like glioblastoma and melanoma. researchgate.net Studies in animal models with F98 glioma have been used to evaluate the pharmacokinetics of these tracers, revealing how they are absorbed, distributed, and cleared from the body. snmjournals.org For instance, research has shown that the uptake of these tracers in tumors is significantly higher compared to surrounding healthy tissue. nih.gov In glioma-bearing rats, dynamic PET scans showed rapid tumor accumulation of tracers like p-(2-[¹⁸F]fluoroethyl)-l-phenylalanine ([¹⁸F]FEP) within 5 minutes, reaching a plateau at around 20 minutes. nih.gov The accumulation of [¹⁸F]FBPA has been noted to be particularly high in melanomas compared to other non-melanoma tumors in both animal and cell culture studies. nih.govresearchgate.net

A key aspect of PET imaging is the quantitative assessment of tracer uptake, which can provide valuable information about tumor metabolism and aggressiveness. This is often measured using the Standardized Uptake Value (SUV) and by calculating tumor-to-background ratios. In studies with orthotopic rat gliomas, tumor-to-brain-ratios (TBrR) are a critical metric. mdpi.com For example, the D-isomer of [¹⁸F]FBPA has shown a markedly improved TBrR of 6.93 in rat brain gliomas, significantly higher than its L-isomer (1.45). nih.gov This is attributed to the D-isomer's significantly lower uptake in normal brain tissue. nih.gov In head and neck tumors, the mean tumor SUVmax for [¹⁸F]BPA was found to be 3.9 ± 1.4, with a mean tumor-to-normal-tissue ratio (TNR) of 2.9 ± 0.9. nih.gov

| Tracer | Tumor Model | Key Quantitative Finding | Reference |

| D-[¹⁸F]FBPA | Rat Brain Glioma | Tumor-to-Brain Ratio (TBrR): 6.93 | nih.gov |

| L-[¹⁸F]FBPA | Rat Brain Glioma | Tumor-to-Brain Ratio (TBrR): 1.45 | nih.gov |

| [¹⁸F]BPA | Head and Neck Tumors | Mean Tumor SUVmax: 3.9 ± 1.4 | nih.gov |

| [¹⁸F]BPA | Head and Neck Tumors | Mean Tumor-to-Normal-Tissue Ratio (TNR): 2.9 ± 0.9 | nih.gov |

| p-(2-[¹⁸F]FEP) | 9L Glioma-Bearing Rats | Tumor/Muscle Ratio: ~5.0 (at 20 min) | nih.gov |

This table is interactive. Click on the headers to sort the data.

A significant challenge in neuro-oncology is distinguishing tumor recurrence from post-treatment changes like radiation necrosis. Amino acid PET tracers, including fluorinated phenylalanine derivatives, have shown promise in this area. researchgate.net Due to the low uptake of amino acids in normal brain parenchyma, these tracers provide high contrast between the tumor and healthy brain tissue. mdpi.com This characteristic allows for a more accurate delineation of tumor margins compared to conventional imaging like MRI. nih.gov Research has indicated that tracers like (S)-2-amino-3-[3-(2-¹⁸F-fluoroethoxy)-4-iodophenyl]-2-methylpropanoic acid ([¹⁸F]FIMP), a phenylalanine analog, show better discrimination between glioblastoma and inflammation in xenograft models than other PET probes. researchgate.net

| Tracer Comparison | Tumor Type | Finding | Reference |

| [¹⁸F]FEP vs. [¹⁸F]FET | 9L Glioma | Similar tumor/muscle ratios (~5) at 20 minutes post-injection. | nih.gov |

| [¹⁸F]BPA vs. [¹¹C]Met | Head and Neck Cancer | Strong correlation in tumor maximum standardized uptake values (SUVmax). | nih.govresearchgate.net |

| D-[¹⁸F]FBPA vs. L-[¹⁸F]FET | Rat Brain Glioma | D-[¹⁸F]FBPA showed a markedly higher tumor-to-brain ratio (6.93) compared to reported values for L-[¹⁸F]FET (2.0-3.1). | nih.gov |

| [¹⁸F]FIMP vs. [¹⁸F]FET & [¹¹C]Met | Glioblastoma Xenograft | [¹⁸F]FIMP demonstrated better discrimination between tumor tissue and inflammation. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Boron Neutron Capture Therapy (BNCT) Agents

Beyond diagnostics, fluorinated phenylalanine derivatives are integral to Boron Neutron Capture Therapy (BNCT), a targeted radiation therapy. BNCT relies on the selective accumulation of a boron-10 (B1234237) (¹⁰B) containing compound in tumor cells. cnr.it The most widely used compound for this purpose is a derivative of phenylalanine, 4-borono-L-phenylalanine (BPA). nih.gov When the tumor is irradiated with a beam of low-energy neutrons, the ¹⁰B atoms capture these neutrons, leading to a nuclear reaction that releases high-energy alpha particles and lithium-7 (B1249544) nuclei. These particles have a very short path length, approximately the diameter of a single cell, resulting in targeted destruction of cancer cells with minimal damage to adjacent healthy tissue. cnr.it

The development of 4-borono-2-[¹⁸F]fluoro-L-phenylalanine ([¹⁸F]FBPA) was a critical advancement, as it allows for the non-invasive tracking of the boron carrier (BPA) using PET scans. nih.govresearchgate.net This enables clinicians to verify sufficient and selective accumulation of the boron agent in the tumor before proceeding with neutron irradiation, thereby personalizing and optimizing the treatment. nih.gov In some clinical trials, a tumor-to-normal tissue ratio of [¹⁸F]FBPA greater than 2.5 is used as an inclusion criterion for patients to undergo BNCT. researchgate.net The partial fluorination of BPA may also offer an additional therapeutic advantage by increasing the probability of neutron capture by the molecule, potentially enhancing the efficacy of the BNCT treatment. cnr.itresearchgate.net

Drug Discovery and Development

Design of Novel Therapeutics (e.g., Neurological Disorders, Cancer)

The incorporation of a fluorine atom into the phenylalanine structure can significantly alter its electronic properties, lipophilicity, and metabolic stability, making this compound a valuable building block in the design of novel therapeutics. nbinno.com

In cancer therapy, 2-fluoro-ʟ-phenylalanine derivatives are essential for the synthesis of gastrazole (B607603) (JB95008), a potent and highly selective cholecystokinin-2 (CCK2) receptor antagonist. mdpi.comnih.gov Gastrazole has demonstrated inhibitory activity on the gastrin-stimulated growth of pancreatic cancer in both in vitro and in vivo studies. mdpi.comnih.gov

While the direct application of this compound in therapeutics for neurological disorders is less specifically documented in readily available research, the strategic use of fluorine substitution is a well-established approach in the development of drugs targeting the central nervous system (CNS). semanticscholar.orgnih.gov Fluorine substitution can enhance properties such as blood-brain barrier penetration, a critical factor for the efficacy of CNS drugs. semanticscholar.orgnih.gov The transport of L-[2-¹⁸F]fluorophenylalanine across the blood-brain barrier has been shown to be mediated by the large neutral amino acid transport system, with a transport rate nearly identical to that of natural L-phenylalanine, indicating its potential as a scaffold for CNS-targeted drugs. researchgate.net

Peptide-Based Drug Enhancement (Efficacy and Stability)

The introduction of fluorinated amino acids, such as this compound, into peptide sequences is a powerful strategy to enhance their therapeutic properties. nih.govnih.gov Fluorination can improve the efficacy and stability of peptide-based drugs in several ways. vipergen.comnih.govresearchgate.netmedchemexpress.com

Incorporating fluorinated aromatic amino acids can increase the catabolic stability of peptides, making them more resistant to enzymatic degradation by proteases. nih.govnih.gov This extended half-life in vivo can lead to improved therapeutic outcomes. nbinno.com Furthermore, the altered lipophilicity and hydrophobicity due to the fluorine atom can enhance the peptide's ability to penetrate cell membranes and can favorably adjust protein function, including improved stability and substrate selectivity. nih.govnbinno.com These enhanced properties are particularly beneficial in the development of therapeutic proteins and peptide-based vaccines. nih.govnih.gov

| Property | Effect of Fluorination on Peptides |

| Stability | Increased resistance to proteolytic degradation. nih.gov |

| Efficacy | Enhanced biological activity and binding affinity. |

| Conformation | Can induce and stabilize secondary structures like β-turns. nih.gov |

| Lipophilicity | Modulates hydrophobicity, potentially improving cell penetration. nbinno.com |

Antiviral and Antimicrobial Research

Derivatives of fluorinated phenylalanine have been investigated for their potential antiviral and antimicrobial activities. Early research demonstrated that fluorophenylalanine could inhibit the synthesis of viral DNA, suggesting a potential, albeit non-specific, antiviral effect. eurekaselect.com More recent studies have focused on incorporating fluorinated phenylalanine into antimicrobial peptides (AMPs). This modification can enhance the antimicrobial activity and stability of these peptides. nih.gov For example, the ortho-fluorine substitution in phenylalanine residues of the antimicrobial peptide temporin L was found to maintain its activity against E. coli while leading to a loss of activity against S. aureus and P. aeruginosa, indicating that fluorination can also influence the specificity of antimicrobial action. While direct, broad-spectrum antiviral or antimicrobial activity of this compound as a standalone agent is not extensively documented, its utility in modifying the properties of bioactive peptides is a promising area of research.

Modulators of HIV-1 Capsid Protein

A significant area of research for this compound derivatives is in the development of novel inhibitors of the Human Immunodeficiency Virus type 1 (HIV-1) capsid protein. The HIV-1 capsid is a critical component of the virus, playing essential roles in both the early and late stages of the viral life cycle, making it an attractive therapeutic target.

Researchers have designed and synthesized various series of phenylalanine derivatives that act as HIV-1 capsid modulators. researchgate.netnih.goveurekaselect.com These compounds are often based on the structure of the known capsid inhibitor PF-74. Structure-activity relationship (SAR) studies have revealed that modifications to the phenylalanine core, including the introduction of fluorine, can significantly impact antiviral potency.

For instance, in a series of 2-pyridone-bearing phenylalanine derivatives, the substitution with fluorine on the phenylalanine ring enhanced the anti-HIV-1 activity. The compound FTC-2 was identified as the most potent anti-HIV-1 agent in this series, with an EC₅₀ of 5.36 ± 0.98 μM and a selectivity index greater than 49.57. Another study on phenylalanine-containing peptidomimetics identified compound I-19 as having the best anti-HIV-1 activity (EC₅₀ = 2.53 ± 0.84 μM). These findings highlight the importance of the fluorinated phenylalanine scaffold in the design of new and effective anti-HIV agents that target the viral capsid.

| Compound | Target | Activity (EC₅₀) | Selectivity Index (SI) | Reference |

| FTC-2 | HIV-1 Capsid | 5.36 ± 0.98 μM (anti-HIV-1) | > 49.57 (HIV-1) | |

| TD-1a | HIV-2 Capsid | 4.86 ± 1.71 μM (anti-HIV-2) | 17.81 (HIV-2) | |

| I-19 | HIV-1 Capsid | 2.53 ± 0.84 μM (anti-HIV-1) | > 42.5 (calculated from CC₅₀/EC₅₀) | |

| I-14 | HIV-2 Capsid | 2.30 ± 0.11 μM (anti-HIV-2) | > 82.3 (calculated from CC₅₀/EC₅₀) |

The unique properties of this compound, arising from the introduction of a fluorine atom into the phenyl ring of phenylalanine, have made it a valuable tool in various domains of advanced biomedical research. Its application in protein engineering and neurobiological studies has provided significant insights into protein structure, function, and the intricacies of neurotransmitter systems.

Protein Engineering and Biotechnology

The site-specific incorporation of non-canonical amino acids like this compound into proteins is a powerful strategy in protein engineering. This approach allows for the precise modification of protein properties, leading to the development of proteins with enhanced or altered functionalities.

Development of Proteins with Altered Catalytic Activity

The introduction of fluorinated amino acids can significantly impact the stability and, consequently, the catalytic activity of enzymes. nih.gov While direct studies detailing the alteration of catalytic activity specifically with this compound are emerging, research on analogous compounds provides a strong proof of principle. For instance, the incorporation of 4-fluoro-phenylalanine at a solvent-exposed site of E. coli transketolase (TK) was found to influence the enzyme's stability and activity. nih.gov This suggests that the strategic placement of fluorinated phenylalanines can modulate the local environment within a protein, affecting its conformational dynamics and, ultimately, its catalytic efficiency. The increased stability imparted by fluorinated residues can also render enzymes more robust under non-physiological conditions, expanding their utility in various biotechnological applications. nih.gov

| Enzyme | Modification | Observed Effect |

| E. coli Transketolase (TK) | Site-specific incorporation of 4-fluoro-phenylalanine | Altered stability and enzyme activity nih.gov |

Creation of Novel Protein Materials

The self-assembly of proteins and peptides is a cornerstone of creating novel biomaterials with tailored properties. nih.gov The incorporation of fluorinated amino acids can influence these self-assembly processes, leading to the formation of new materials with unique characteristics. A notable example, while utilizing the para-isomer, is the development of an antiviral coating based on a peptide assembly containing para-fluorophenylalanine. mdpi.com This demonstrates the potential of fluorinated phenylalanines to direct the formation of functional biomaterials. The altered hydrophobic and electronic properties conferred by the fluorine atom can modify intermolecular interactions, driving the assembly of proteins into desired architectures such as nanofibers, nanotubes, and hydrogels for applications in tissue engineering and drug delivery. nih.gov

Probing Protein Dynamics and Folding

Understanding the intricate processes of protein folding and dynamics is crucial for deciphering their function and mechanism. This compound, and other fluorinated amino acids, serve as powerful probes for these studies, particularly in conjunction with ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgmdpi.com The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it a highly sensitive NMR probe. acs.org Since fluorine is absent in naturally occurring proteins, the incorporation of a fluorinated amino acid provides a unique spectroscopic window with no background signal.

The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local environment. This sensitivity allows researchers to monitor conformational changes, protein folding pathways, and interactions with other molecules with high precision. For example, the use of p-cyanophenylalanine, a fluorescent analog of phenylalanine, has been instrumental in monitoring the formation of the hydrophobic core during protein folding. nih.gov These studies provide detailed insights into the transition states and intermediates that are often difficult to capture with other techniques.

| Technique | Probe | Application |

| ¹⁹F NMR Spectroscopy | Fluorinated Phenylalanine | Probing protein structure, dynamics, and folding pathways acs.orgmdpi.com |

| Fluorescence Spectroscopy | p-cyanophenylalanine | Monitoring hydrophobic core formation during protein folding nih.gov |

Inhibition of Amyloid-Fibril Formation

The aggregation of proteins into amyloid fibrils is associated with a range of debilitating human diseases, including Alzheimer's disease. nih.gov The role of aromatic residues like phenylalanine in the aggregation process is a subject of intense investigation. While some studies suggest that π-stacking interactions between aromatic residues are a driving force for aggregation, other research indicates that replacing phenylalanine with non-aromatic residues of similar size and hydrophobicity can actually enhance amyloid formation. nih.gov This highlights the complex nature of the interactions governing protein aggregation.

The development of peptides and small molecules that can inhibit the aggregation of amyloidogenic proteins, such as the amyloid-beta (Aβ) peptide in Alzheimer's disease, is a major therapeutic goal. nih.govwashington.edu While direct evidence for the use of this compound in inhibiting amyloid-fibril formation is still being explored, the modification of phenylalanine residues within amyloidogenic sequences is a key strategy. The introduction of fluorine can alter the electronic and steric properties of the aromatic ring, potentially disrupting the critical interactions required for fibril formation.

Neurobiological Investigations

Studies on Neurotransmitter Systems

The biosynthesis of key neurotransmitters, including dopamine (B1211576) and serotonin (B10506), is intricately linked to the metabolism of aromatic amino acids. Phenylalanine is a precursor for tyrosine, which is then converted to L-DOPA and subsequently dopamine. High concentrations of phenylalanine can competitively inhibit the enzymes responsible for both dopamine and serotonin synthesis, namely tyrosine hydroxylase and tryptophan hydroxylase. nih.govnih.gov

This competitive inhibition provides a mechanism to study the dynamics of these neurotransmitter systems. By introducing this compound, researchers can potentially modulate the synthesis of these neurotransmitters. As an analog of phenylalanine, it may act as a competitive inhibitor or a substrate for the enzymes in these pathways, allowing for the investigation of the consequences of altered neurotransmitter levels on neuronal function and behavior. This approach can provide valuable insights into the pathophysiology of disorders associated with imbalances in these neurotransmitter systems.

| Neurotransmitter | Precursor Amino Acid | Effect of High Phenylalanine Levels |

| Dopamine | Tyrosine (from Phenylalanine) | Inhibition of synthesis nih.govnih.gov |

| Serotonin | Tryptophan | Inhibition of synthesis nih.govnih.gov |

Neurobiological Investigations

Brain-Blood Barrier Transport Dynamics

The study of transport dynamics across the blood-brain barrier (BBB) is crucial for understanding brain physiology and developing neurological therapeutics. This compound, particularly its radiolabeled L-isomer, L-[2-¹⁸F]-fluorophenylalanine, serves as a valuable tracer for investigating these dynamics. As an analogue of the essential amino acid phenylalanine, it utilizes the same transport mechanisms, allowing for non-invasive, in vivo quantification of amino acid transport via Positron Emission Tomography (PET).

Research indicates that L-[2-¹⁸F]-fluorophenylalanine crosses the BBB via the large neutral amino acid (NAA) carrier system, also known as the L-type amino acid transporter 1 (LAT1). nih.govnih.govnih.gov This transport is a competitive process, meaning that the presence of other large neutral amino acids can inhibit the uptake of the tracer. nih.gov